Product packaging for Fmoc-N3-cbz-L-2,3-diaminopropionic acid(Cat. No.:)

Fmoc-N3-cbz-L-2,3-diaminopropionic acid

Cat. No.: B13394581
M. Wt: 460.5 g/mol
InChI Key: CDAHZCMBWKGJEC-UHFFFAOYSA-N
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Description

L-2,3-Diaminopropionic Acid: A Pivotal Non-Proteinogenic Amino Acid Building Block

The importance of L-Dap stems from its incorporation into a range of secondary metabolites that possess significant biological activities. wikipedia.org Its presence in these compounds is a testament to the evolutionary selection of this unique diamino acid for constructing functional molecules that often play roles in microbial competition, iron acquisition, and defense mechanisms. researchgate.netnih.gov

L-Dap is not synthesized by the core metabolic pathways that produce proteinogenic amino acids. Instead, specialized enzymatic routes have evolved to generate this crucial building block. The biosynthesis of L-Dap has been particularly well-studied in bacteria, where it is often a precursor to antibiotics and siderophores—small molecules that chelate iron. researchgate.netnih.gov

A primary and well-characterized pathway begins with the amino acid L-serine. rsc.org In the bacterium Staphylococcus aureus, for instance, the biosynthesis of L-Dap is essential for the production of the siderophore staphyloferrin B. nih.gov This process is catalyzed by two enzymes, SbnA and SbnB. researchgate.netnih.gov The pathway proceeds as follows:

Condensation: The enzyme SbnA, which is dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), catalyzes the condensation of O-phospho-L-serine and L-glutamate. researchgate.netnih.gov This reaction forms an intermediate metabolite known as N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA). researchgate.net

Oxidative Hydrolysis: The enzyme SbnB then utilizes NAD+ to oxidatively hydrolyze ACEGA. researchgate.netnih.gov This step yields L-Dap and α-ketoglutarate as the final products. nih.gov

A similar enzymatic strategy is employed in the biosynthesis of the antituberculosis antibiotic capreomycin. nih.gov In this case, the enzymes CmnB and CmnK perform analogous roles to SbnA and SbnB, respectively, to produce L-Dap from the same precursors. nih.gov These biosynthetic pathways highlight a convergent evolutionary strategy for producing this valuable non-proteinogenic amino acid.

Table 1: Enzymatic Pathways for L-Dap Biosynthesis
Organism/PathwayEnzymesPrecursorsIntermediateProductReference
Staphyloferrin B Biosynthesis (S. aureus)SbnA, SbnBO-phospho-L-serine, L-glutamateN-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA)L-Dap, α-ketoglutarate researchgate.net, nih.gov
Capreomycin BiosynthesisCmnB, CmnKO-phospho-L-serine, L-glutamic acidN-(1-amino-1-carboxyl-2-ethyl)glutamic acidL-Dap nih.gov,

The unique diamino structure of L-Dap makes it a key component in a diverse array of natural products, particularly non-ribosomal peptides and other secondary metabolites. Its incorporation into these molecules is critical for their biological function.

Notable examples of natural products containing the L-Dap motif include:

Antibiotics: L-Dap is a fundamental building block for several potent antibiotics. These include the tuberactinomycin (B576502) family of antituberculosis drugs, such as viomycin (B1663724) and capreomycin, where L-Dap is part of the cyclic peptide core. wikipedia.orgnih.gov It is also found in zwittermicin A, an antibiotic with activity against bacteria and oomycetes. wikipedia.org

Siderophores: As a precursor to staphyloferrin B in S. aureus, L-Dap plays a crucial role in iron acquisition, a process vital for bacterial survival and virulence. nih.gov

Other Bioactive Compounds: The L-Dap scaffold is present in a variety of other molecules, including the antitumor glycopeptides known as bleomycins, and dapdiamides. nih.govnih.gov It is also the central motif of albizziine, a non-proteinaceous amino acid found in many plants and seeds. nih.gov

Table 2: Natural Products Containing the L-Dap Motif
Compound NameClassBiological SignificanceReference
CapreomycinAntibiotic (Tuberactinomycin)Antituberculosis agent nih.gov
ViomycinAntibiotic (Tuberactinomycin)Antituberculosis agent nih.gov
Zwittermicin AAntibioticBroad-spectrum antimicrobial wikipedia.org
Staphyloferrin BSiderophoreIron acquisition in S. aureus nih.gov
BleomycinsAntitumor GlycopeptideChemotherapeutic agent nih.gov
DapdiamideNatural ProductBioactive compound nih.gov
AlbizziineNon-proteinogenic Amino AcidFound in plants and seeds nih.gov

The Design Rationale for Orthogonally Protected and Functionalized L-2,3-Diaminopropionic Acid Derivatives in Synthetic Chemistry and Biomolecular Design

The synthetic utility of L-Dap is maximized through the strategic use of protecting groups. L-Dap possesses three reactive functional groups: the α-amino group, the β-amino group, and the carboxylic acid. To perform selective chemical modifications at any one of these sites without unintended reactions at the others, a strategy of "orthogonal protection" is essential. researchgate.net This strategy involves using protecting groups for each functional site that can be removed under distinct chemical conditions, leaving the other protecting groups intact. sigmaaldrich.com

The compound Fmoc-N3-cbz-L-2,3-diaminopropionic acid is an exemplar of this design rationale. It is a derivative of L-Dap where the two amino groups are protected with different, orthogonally removable groups, while the α-amino group is protected with Fmoc for use in standard peptide synthesis.

Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the α-amino group. It is a standard protecting group in solid-phase peptide synthesis (SPPS) and is readily removed by treatment with a mild base, typically piperidine (B6355638). chemimpex.comchemimpex.com This allows for the sequential addition of amino acids to build a peptide chain.

Cbz (Carboxybenzyl): This group protects one of the amino groups (typically the β-amino group). The Cbz group is stable to the basic conditions used to remove Fmoc but can be cleaved under reductive conditions, most commonly through catalytic hydrogenolysis.

N3 (Azido): The azido (B1232118) group serves as a masked form of an amine. It is stable to both the basic conditions for Fmoc removal and many other reaction conditions. The azido group can be selectively reduced to a primary amine using mild reagents like phosphines (e.g., trimethylphosphine) or thiols. sigmaaldrich.com This unmasked amine can then be used for further functionalization, such as branching or conjugation.

This multi-layered orthogonal protection scheme provides synthetic chemists with precise control over the L-Dap building block. It allows for the creation of highly complex biomolecules, such as branched or cyclic peptides, peptide-drug conjugates, and other modified structures where specific side-chain modifications are required. sigmaaldrich.comchemimpex.com The ability to selectively deprotect and modify each position on the L-Dap scaffold is crucial for developing novel therapeutics and probes for chemical biology research. chemimpex.comnih.gov

Table 3: Orthogonal Protecting Groups for L-Dap Derivatives
Protecting GroupAbbreviationTypical Removal ConditionsStabilityReference
9-fluorenylmethyloxycarbonylFmocMild base (e.g., 20% piperidine in DMF)Stable to acid and hydrogenolysis chemimpex.com, chemimpex.com
CarboxybenzylCbz or ZCatalytic hydrogenolysis (H₂, Pd/C)Stable to mild acid and base nih.gov
tert-butyloxycarbonylBocStrong acid (e.g., Trifluoroacetic acid, TFA)Stable to mild base and hydrogenolysis chemimpex.com
AzidoN₃Reduction (e.g., phosphines, thiols)Stable to acid and base sigmaaldrich.com
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄)Stable to acid and base sigmaaldrich.com, chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24N2O6 B13394581 Fmoc-N3-cbz-L-2,3-diaminopropionic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c29-24(30)23(14-27-25(31)33-15-17-8-2-1-3-9-17)28-26(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAHZCMBWKGJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Synthetic Methodologies for Fmoc and Cbz Protected, Azido Functionalized L 2,3 Diaminopropionic Acid Derivatives

Strategic Retrosynthesis of Multi-Functionalized L-2,3-Diaminopropionic Acid Building Blocks

The retrosynthetic analysis for orthogonally protected L-2,3-diaminopropionic acid methyl esters reveals a strategic approach that often begins with a readily available chiral precursor. mdpi.com A common and cost-effective starting material is enantiomerically pure Nα-Fmoc-O-tert-butyl-D-serine. mdpi.comnih.gov The synthetic plan involves the transformation of the serine backbone into the desired 2,3-diamino framework. This is envisioned through the creation of 2,3-diaminopropanol intermediates, which can be generated from a D-serine aldehyde derivative via reductive amination with appropriately protected amines or arylsulfonamides. mdpi.com The final step in the retrosynthesis involves the oxidation of the alcohol functionality in the diaminopropanol intermediate to the corresponding carboxylic acid, thus completing the synthesis of the L-Dap backbone. mdpi.comnih.gov

Convergent and Divergent Synthetic Approaches for Key L-2,3-Diaminopropionic Acid Intermediates

The synthesis of L-2,3-diaminopropionic acid intermediates can be approached through both convergent and divergent strategies. A divergent approach allows for the synthesis of multiple derivatives from a common intermediate, enhancing synthetic efficiency. mdpi.com For instance, a common aldehyde intermediate derived from a protected serine can be reacted with various amines and sulfonamides to generate a library of differently protected 2,3-diaminopropanols. mdpi.comnih.gov These intermediates can then be further elaborated to the corresponding diaminopropionic acid derivatives. This strategy is particularly useful for exploring the impact of different protecting groups on the properties and applications of the final molecule.

Enantioselective Synthesis Leveraging Chiral Pool Starting Materials (e.g., D-Serine, Garner's Aldehyde)

The use of chiral pool starting materials is a powerful strategy for enantioselective synthesis, as it avoids the need for asymmetric induction or resolution steps. D-serine is an ideal and low-cost precursor for the synthesis of orthogonally protected L-Dap methyl esters. mdpi.com The inherent chirality of D-serine is preserved throughout the synthetic sequence, ensuring the enantiopurity of the final product. nih.gov

Another important chiral building block derived from serine is Garner's aldehyde (1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate). drugfuture.comd-nb.infonih.gov This configurationally stable aldehyde has been widely used in the asymmetric synthesis of numerous amino alcohol derivatives and other nitrogen-containing natural products. drugfuture.comd-nb.infonih.govnih.gov Its utility lies in its ability to undergo various carbon chain elongation reactions, such as carbonyl alkylations and olefinations, with a high degree of stereocontrol. d-nb.info While epimerization of the stereocenter in Garner's aldehyde can be a concern, careful selection of reaction conditions can prevent this. d-nb.info

Establishment and Preservation of Stereochemistry in Synthetic Pathways

A critical aspect of synthesizing chiral molecules like L-2,3-diaminopropionic acid derivatives is the establishment and maintenance of the correct stereochemistry. When starting with a chiral precursor like D-serine, the synthetic route is designed to ensure that the chirality at the α-carbon is preserved in all subsequent steps. nih.gov This has been demonstrated in multi-step syntheses where the optical rotation of the final L-Dap product was consistent with that of an optically pure compound prepared by a different method, confirming the absence of racemization. researchgate.net The stereochemical outcome of reactions involving chiral intermediates like Garner's aldehyde is often predictable using models such as the Felkin-Anh non-chelation transition state model, which explains the high anti-selectivity observed in the addition of nucleophiles. nih.gov

Critical Chemical Transformations in Diaminopropanoic Acid Synthesis (e.g., Reductive Amination, Curtius Rearrangement)

Several key chemical transformations are employed in the synthesis of diaminopropanoic acid derivatives.

Reductive Amination: This reaction is a cornerstone for introducing the second amino group into the diaminopropionic acid backbone. wikipedia.org It involves the reaction of a carbonyl group (typically an aldehyde) with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com In the synthesis of L-Dap derivatives from D-serine, an α-amino aldehyde is reacted with various primary amines or sulfonamides. nih.gov The reaction is often assisted by a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)4), which activates the carbonyl group. nih.govmasterorganicchemistry.com A mild reducing agent like sodium cyanoborohydride (NaBH3CN) is commonly used because it selectively reduces the imine in the presence of the aldehyde. nih.govmasterorganicchemistry.com This one-pot procedure is highly efficient and avoids the need to isolate the imine intermediate. wikipedia.org

ReagentRole in Reductive AminationReference
Aldehyde/KetoneCarbonyl source wikipedia.org
Amine/SulfonamideNitrogen source nih.gov
Ti(OiPr)4Lewis acid catalyst nih.govmasterorganicchemistry.com
NaBH3CNReducing agent nih.govmasterorganicchemistry.com

Curtius Rearrangement: This versatile reaction is used to convert a carboxylic acid into an amine with one less carbon atom, via an acyl azide (B81097) and an isocyanate intermediate. nih.gov It is a key step for establishing the β-nitrogen in the synthesis of N(α)-Boc2-N(β)-Cbz-2,3-diaminopropionic acid from N(α)-Boc-Asp(OBn)-OH. organic-chemistry.orgacs.orgnih.gov The success of the Curtius rearrangement is highly dependent on the proper protection of the α-nitrogen. organic-chemistry.orgacs.orgnih.gov The isocyanate intermediate can be trapped with an alcohol, such as benzyl alcohol, to form a carbamate, which serves as a protected amino group. organic-chemistry.org This method has been shown to be more efficient and cost-effective than the traditional Hoffman rearrangement for this transformation. organic-chemistry.org

Advanced Orthogonal Protection Schemes for L-2,3-Diaminopropionic Acid Derivatives

The synthesis of complex peptides and other molecules requires the use of orthogonal protecting groups, which can be selectively removed under different conditions. researchgate.net For L-2,3-diaminopropionic acid, this allows for the independent manipulation of the α-amino, β-amino, and carboxyl groups. Common protecting groups used in these schemes include the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, the acid-labile tert-butyloxycarbonyl (Boc) group, and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. nih.govresearchgate.net The combination of these groups allows for a high degree of synthetic flexibility. For example, an Nα-Fmoc, Nβ-Boc protected L-Dap derivative can be used in solid-phase peptide synthesis where the Fmoc group is removed to allow for peptide chain elongation, while the Boc group on the side chain remains intact until final deprotection with acid.

Nα-Fmoc Protection: Strategies for Introduction and Stability Considerations in Multi-Step Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function in peptide synthesis. publish.csiro.auwikipedia.org It is typically introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org

A key advantage of the Fmoc group is its stability under acidic conditions, which allows for the selective removal of acid-labile protecting groups like Boc without affecting the Nα-Fmoc protection. scielo.br Conversely, the Fmoc group is readily cleaved by weak bases, most commonly a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), which is a standard condition in solid-phase peptide synthesis. wikipedia.org This orthogonality to acid-labile and hydrogenolysis-labile protecting groups makes the Fmoc group a cornerstone of modern peptide synthesis strategies. researchgate.net

Nβ-Cbz Protection: Principles of Orthogonality and Selective Deprotection

In the synthesis of complex molecules like Fmoc-N3-Cbz-L-2,3-diaminopropionic acid, the strategic use of orthogonal protecting groups is paramount. Orthogonality refers to the ability to remove one protecting group in the presence of another, allowing for selective manipulation of different functional groups within the same molecule. total-synthesis.com The combination of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the Nα-amine and the benzyloxycarbonyl (Cbz or Z) group for the Nβ-amine of L-2,3-diaminopropionic acid exemplifies this principle.

The Fmoc group is notoriously base-labile, typically removed using a secondary amine like piperidine. nih.govnih.gov Conversely, the Cbz group is stable under these basic conditions but can be selectively cleaved under reductive conditions, most commonly through catalytic hydrogenolysis. total-synthesis.comorganic-chemistry.org This difference in lability forms the basis of their orthogonality. The Cbz group is stable to the acidic conditions that might be used in some synthetic steps, as well as to the basic conditions required for Fmoc group removal. total-synthesis.com

Selective deprotection of the Cbz group in the presence of an Fmoc group is a critical step in synthetic pathways that require further functionalization of the Nβ-amine. The most common and efficient method for Cbz removal is hydrogenolysis, which involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.comorganic-chemistry.org This reaction proceeds under neutral conditions and is highly selective for the Cbz group, leaving the Fmoc group and other sensitive functionalities intact. The mechanism involves the reduction of the benzyl ester portion of the carbamate, leading to the release of toluene and the unstable carbamic acid, which then decarboxylates to yield the free amine.

Alternative methods for Cbz deprotection exist, such as using transfer hydrogenation with a hydrogen donor like triethylsilane in the presence of a palladium catalyst, which can be advantageous in certain contexts. organic-chemistry.org It is crucial to select deprotection conditions that are compatible with all other functional groups present in the molecule to avoid unwanted side reactions. The orthogonality of the Fmoc and Cbz protecting groups provides the synthetic flexibility required for the regioselective modification of the two amino groups of L-2,3-diaminopropionic acid.

Site-Specific Azido (B1232118) (N3) Functionalization of L-2,3-Diaminopropionic Acid

The introduction of an azido (N3) group into the L-2,3-diaminopropionic acid scaffold provides a versatile chemical handle for further modifications, such as "click chemistry" reactions. The site-specific functionalization to create this compound requires careful consideration of the synthetic strategy to ensure the azido group is introduced at the desired position without affecting the protecting groups or the stereochemistry of the molecule.

Methodologies for Azido Group Introduction

Several methodologies can be employed for the introduction of the azido group. One common approach involves the conversion of a primary amine to an azide through a diazotransfer reaction. cam.ac.uknih.gov This method is particularly useful when starting from a precursor where the β-amino group is free. A variety of diazotransfer reagents are available, such as triflyl azide (TfN3) or imidazole-1-sulfonyl azide. blogspot.comorganic-chemistry.org The reaction is typically carried out in the presence of a base to facilitate the transfer of the diazo group to the amine. rsc.org Careful selection of the diazotransfer reagent and reaction conditions is necessary to avoid side reactions and ensure high yields. blogspot.comresearchgate.net For instance, the use of safer, more stable crystalline reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) has been reported to be effective for the diazotization of primary amines. rsc.org

Another widely used strategy involves the nucleophilic substitution of a suitable leaving group at the β-position with an azide source, such as sodium azide (NaN3). nih.gov This requires a starting material where the β-position is functionalized with a good leaving group, for example, a tosylate or a mesylate, which can be displaced by the azide anion. This approach is often employed when the starting material is derived from a precursor like serine, where the hydroxyl group can be activated to facilitate the substitution.

Compatibility and Orthogonality of Azido Group with Amine Protecting Groups

The azido group is known for its remarkable stability and compatibility with a wide range of reaction conditions used in peptide synthesis, making it an excellent choice for bioorthogonal chemistry. nih.gov Specifically, the azido group is stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the Fmoc protecting group. merckmillipore.com It is also stable to the reductive conditions of catalytic hydrogenolysis used for the cleavage of the Cbz group, provided that appropriate catalysts and conditions are chosen. organic-chemistry.org However, some reducing agents used in peptide synthesis, such as thiols, can potentially reduce the azide. Therefore, care must be taken during subsequent synthetic steps to avoid unintended reduction of the azido functionality. The azido group is also stable to the acidic conditions often employed for the final deprotection of side-chain protecting groups in peptide synthesis. merckmillipore.com This high degree of compatibility makes the azido group orthogonal to both Fmoc and Cbz protecting groups, allowing for a flexible and efficient synthetic strategy.

Methodologies for Analytical Verification of Synthetic Products and Assessment of Enantiomeric Purity

The successful synthesis of "this compound" necessitates rigorous analytical verification to confirm its chemical structure and to assess its enantiomeric purity. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Structural verification of the final product and synthetic intermediates is commonly achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS). ¹H NMR provides information about the number and connectivity of protons in the molecule, confirming the presence of the Fmoc, Cbz, and azido groups, as well as the diaminopropionic acid backbone. ¹³C NMR complements this by providing information about the carbon skeleton. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, which serves as a confirmation of its elemental composition.

The assessment of enantiomeric purity is a critical aspect of the analysis, as racemization can potentially occur during the synthetic process. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. phenomenex.comrsc.orgphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation. researchgate.netsigmaaldrich.com By comparing the retention times of the synthesized compound with those of authentic standards of both the L- and D-enantiomers, the enantiomeric excess (e.e.) can be accurately determined. phenomenex.com Several types of chiral columns are commercially available, and the choice of the column and the mobile phase is crucial for achieving optimal separation. rsc.orgphenomenex.com

In addition to chiral HPLC, NMR spectroscopy can also be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). acs.orgacs.orgnih.gov Chiral solvating agents form diastereomeric complexes with the enantiomers of the analyte, which can result in the splitting of NMR signals for the two enantiomers, allowing for their quantification. acs.org Chiral derivatizing agents react with the enantiomers to form diastereomers, which inherently have different NMR spectra. While this method is effective, it requires an additional reaction step and subsequent purification. For Fmoc-protected amino acids, direct analysis by chiral HPLC is often the preferred method due to its simplicity and high accuracy. phenomenex.comrsc.orgphenomenex.com

Analytical TechniquePurposeKey Information Obtained
¹H NMR Spectroscopy Structural ElucidationPresence and connectivity of protons, confirmation of protecting groups.
¹³C NMR Spectroscopy Structural ElucidationConfirmation of the carbon skeleton of the molecule.
Mass Spectrometry (MS) Molecular Weight DeterminationConfirmation of the molecular weight and elemental composition (HRMS).
Chiral HPLC Enantiomeric Purity AssessmentSeparation of enantiomers and determination of enantiomeric excess (e.e.). phenomenex.comrsc.org
NMR with Chiral Auxiliaries Enantiomeric Purity AssessmentFormation of diastereomeric species to allow for NMR-based quantification of enantiomers. acs.orgacs.org

Strategic Integration into Peptide and Peptidomimetic Design and Synthesis

Rational Design and Synthesis of Peptidomimetics Incorporating L-2,3-Diaminopropionic Acid Residues

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or better oral bioavailability. Incorporating unnatural amino acids like L-2,3-diaminopropionic acid is a key strategy in peptidomimetic design. The introduction of a Dap residue alters the peptide backbone, which can enforce specific secondary structures and increase resistance to enzymatic degradation. nih.govcam.ac.uk

The therapeutic potential of many peptides is limited by their rapid degradation by proteases in the body. nih.gov Modifying the peptide sequence with residues like Dap can significantly enhance proteolytic stability.

Proteolytic Stability: Proteases recognize and cleave specific peptide bond sequences. The introduction of a Dap residue alters the standard α-amino acid backbone structure, potentially disrupting the recognition site for these enzymes. Research on antimicrobial peptides (AMPs) demonstrated that replacing standard cationic residues like L-Lysine with L-2,3-diaminopropionic acid resulted in derivatives with enhanced stability against degradation by trypsin and plasma proteases. nih.gov This increased stability is crucial for developing peptide-based therapeutics with longer in-vivo half-lives. nih.govresearchgate.net

Table 2: Impact of Dap Substitution on Peptide Properties
PropertyEffect of Dap IncorporationUnderlying MechanismReference Finding
Proteolytic StabilityIncreased resistance to proteasesAlteration of the peptide backbone disrupts protease recognition and cleavage sites.AMPs substituted with Dap showed enhanced stability toward trypsin and plasma proteases. nih.gov
Conformational ControlInduces conformational changes, often pH-sensitiveThe pKa of the β-amino group is lowered within the peptide backbone, allowing its protonation state to change in response to physiological pH shifts (e.g., in endosomes). nih.govresearchgate.netDap-rich peptides exhibit large-scale conformational changes between pH 5 and 7. nih.gov

Conformational Control: The incorporation of Dap can impose conformational constraints on the peptide backbone. The additional amino group in the side chain can participate in hydrogen bonding networks that stabilize specific secondary structures, such as β-turns. colab.ws Furthermore, studies have shown that the pKa of the β-amino group in a Dap residue is significantly lowered when it is part of a peptide chain (to around 6.3). nih.gov This means its charge state is sensitive to the pH changes that occur during biological processes like endosomal acidification. This pH-dependent protonation can trigger large-scale conformational changes in the peptide, a property that has been harnessed to create pH-sensitive vectors for gene delivery. nih.govresearchgate.net This ability to control conformation in response to environmental cues is a powerful tool in the design of intelligent biomaterials and drug delivery systems.

Mimicry and Modulation of Protein Secondary Structures (e.g., β-Hairpin Inducers, α-Helix Mimetics)

The incorporation of L-2,3-diaminopropionic acid (Dap) and its derivatives into peptide sequences is a strategic approach to influence and mimic protein secondary structures such as β-hairpins and α-helices. The additional amino group in the side chain provides a locus for modification and cyclization, which can pre-organize the peptide backbone into specific conformations.

While direct studies on Fmoc-N3-cbz-L-2,3-diaminopropionic acid as a specific inducer of β-hairpins are not extensively detailed in currently available literature, the principles of peptidomimetic design suggest its potential utility in this area. β-hairpins are stabilized by a network of hydrogen bonds between two antiparallel β-strands connected by a β-turn. The incorporation of conformationally constrained amino acids or the introduction of covalent linkages across the strands can promote the formation of stable β-hairpin structures. The di-functional nature of diaminopropionic acid allows for its use as a scaffold to introduce such constraints. For instance, the side chain amino group can be used for lactam bridge formation with a carboxyl group of another residue in the sequence, thereby creating a cyclic constraint that favors a hairpin fold.

One study systematically varied the positively charged residues on the polar face of an α-helical antimicrobial peptide, replacing lysine (B10760008) with other diamino acids, including L-2,3-diaminopropionic acid. The findings indicated that shortening the side chain from the four carbons of lysine to the single carbon of Dap had minimal impact on the peptide's antibacterial activity against Acinetobacter baumannii. nih.gov However, it dramatically reduced the peptide's hemolytic activity, thereby significantly increasing its therapeutic index. This suggests that the incorporation of Dap derivatives can be a valuable strategy for fine-tuning the biological properties of α-helical peptides.

The following table summarizes the effect of incorporating different diamino acids, including Dap, on the biological activity of a de novo designed amphipathic α-helical peptide.

Peptide (Varying Residue)Geometric Mean MIC (µM)Hemolytic Activity (HC50, µM)Therapeutic Index
Arg-containing0.84>5.0
Lys-containing0.554.3108.6
Orn-containing0.5>148>296
Dab-containing1.0>742>742
Dap-containing1.2>1148>957

Data sourced from a study on de novo designed amphipathic α-helical antimicrobial peptides. nih.gov

Furthermore, the protonation state of the β-amino group of Dap when incorporated into a peptide is sensitive to pH changes within the physiological range, which can induce conformational changes in the peptide backbone. This property can be exploited in the design of pH-responsive peptides that adopt specific secondary structures in response to their environment, such as the acidic milieu of endosomes. nih.gov

Development of Novel Peptidomimetic Scaffolds (e.g., N-substituted L-2,3-diaminopropionic acid polymers)

The unique bifunctionality of L-2,3-diaminopropionic acid makes it an excellent monomer for the synthesis of novel peptidomimetic scaffolds, including N-substituted polymers. These polymers, often referred to as DAPEGs (N-substituted L-2,3-diaminopropionic acid residues), are a class of peptidomimetics where the side-chain amino group is acylated with functionalized oxa acids. This allows for the precise control over the length and chemical properties of the side chains, leading to a diverse range of molecular structures.

A recent study reported the synthesis of polycationic polymers composed of N-substituted L-2,3-diaminopropionic acid residues. These DAPEG polymers were investigated for their cell permeability, cytotoxicity, and ability to bind DNA. The research demonstrated that certain DAPEG polymers could efficiently penetrate cell membranes and bind to double-stranded DNA with micromolar affinity.

The DNA-binding affinities of several DAPEG polymers are presented in the table below.

CompounddsDNA Binding Constant (K, µM)
O2Oc-Dap(GO2)n-O2Oc-NH2, n=40.3
O2Oc-Dap(GO2)n-O2Oc-NH2, n=63.4
O2Oc-Dap(GO2)n-O2Oc-NH2, n=80.19

These polymers were found to be non-cytotoxic to the tested cell lines and showed high efficacy in transfecting a GFP plasmid, highlighting their potential as gene delivery vectors. The transfection efficiency was influenced by the length of the polymer, with the hexamer showing optimal performance. These findings establish N-substituted L-2,3-diaminopropionic acid polymers as a promising class of cell-penetrating peptidomimetics with potential applications in gene therapy and as DNA binding agents.

Bioorthogonal Ligation and Bioconjugation Applications

Azido-Functionalized L-2,3-Diaminopropionic Acid in Click Chemistry

The azido (B1232118) group incorporated via Fmoc-N3-cbz-L-2,3-diaminopropionic acid is a key player in "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. medchemexpress.compeptide.com These reactions enable the covalent linking of two molecular entities with high precision and yield. The use of azido-functionalized amino acids allows for post-synthetic modification of peptides, which can be performed either in solution or while the peptide is still attached to a solid-phase resin. peptide.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. nih.govresearchgate.net It involves the reaction between an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov This reaction is highly versatile and can be conducted under a wide range of conditions, including various solvents and pH levels. nih.gov When this compound is incorporated into a peptide sequence, the azide group serves as a handle for conjugation with alkyne-containing molecules, such as fluorescent dyes, imaging agents, or drug molecules. medchemexpress.comresearchgate.net

The CuAAC reaction is noted for its high efficiency, with conjugation efficiencies often exceeding 95%. nih.gov For instance, peptides containing an azido-functionalized residue can be effectively conjugated to an alkyne-modified partner in dimethylformamide (DMF) using a copper source like copper(I) bromide or copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. nih.govfrontiersin.org The resulting triazole linkage is chemically stable and serves as a reliable bridge between the peptide and the functional molecule. nih.gov This methodology has been widely applied for creating peptide-based drugs, developing diagnostic tools, and for linking peptides to larger biomacromolecules. researchgate.net

Parameter Condition Yield (%) Reference
Catalyst System CuSO₄ / Sodium Ascorbate>95% nih.gov
Solvent DMF / Water mixturesHigh nih.gov
Temperature Room Temperature to 50°CHigh nih.gov
Application Peptide-small molecule conjugation>98% nih.gov
Variant Microwave-assisted synthesis43% (for peptide-polymer) nih.gov

This table presents typical conditions and yields for CuAAC reactions involving azido-functionalized peptides, which are representative of the application of this compound.

A significant advancement in click chemistry for biological applications is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction proceeds without the need for a cytotoxic copper catalyst, making it truly bioorthogonal and suitable for use in living systems. db-thueringen.de SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react rapidly with azides. medchemexpress.com

When a peptide is synthesized with this compound, the resulting azide-containing peptide can be selectively labeled with a cyclooctyne-modified probe. medchemexpress.com This approach is invaluable for in vivo imaging and for the development of targeted therapeutics where the introduction of copper is undesirable. nih.gov The reaction kinetics of SPAAC are generally fast, allowing for efficient labeling at low concentrations. nih.gov This method has been successfully used for conjugating peptides to antibodies, nanoparticles, and other biological macromolecules. db-thueringen.deresearchgate.net

Parameter Reagent/Condition Key Feature Reference
Alkyne Partner Dibenzocyclooctyne (DBCO)High strain, fast kinetics medchemexpress.com
Alkyne Partner Bicyclo[6.1.0]nonyne (BCN)Good stability and reactivity medchemexpress.com
Catalyst None (Metal-free)High biocompatibility, suitable for in vivo use db-thueringen.de
Application Live cell imagingEnables real-time tracking of biomolecules nih.gov
Application Protein-protein couplingFormation of bis-hemoglobin nih.gov

This table illustrates common reagents and features of SPAAC, a key application for peptides functionalized with this compound.

Beyond the well-established CuAAC and SPAAC reactions, the field of bioorthogonal chemistry is continually evolving with new ligation strategies. For derivatives of L-diaminopropionic acid, these emerging chemistries offer alternative pathways for bioconjugation with unique advantages. One such area is the development of reactions with even faster kinetics or different modes of activation, such as photo-inducible "click" reactions. nih.govresearchgate.net

Another promising direction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes (e.g., trans-cyclooctene) or alkynes. nih.govnih.gov This reaction is known for its exceptionally fast reaction rates, often orders of magnitude faster than SPAAC. nih.gov By incorporating an azide which can be subsequently converted to another functional group, or by using other derivatives of L-Dap, peptides can be made amenable to these next-generation ligation techniques. These advancements are expanding the toolkit available for creating complex and functional biomolecular conjugates for advanced therapeutic and diagnostic applications. nih.gov

Site-Selective Functionalization of Biomolecules for Probe and Conjugate Development

The use of this compound in solid-phase peptide synthesis allows for the precise, site-selective incorporation of a bioorthogonal handle into a peptide chain. core.ac.uk This site-selectivity is crucial for the development of sophisticated probes and conjugates where the location of the modification directly impacts biological activity and targeting specificity. nih.govresearchgate.net

By placing the azido-Dap residue at a specific position within a peptide sequence, researchers can ensure that the attachment of a payload—be it a therapeutic agent or an imaging moiety—does not interfere with the peptide's binding to its biological target. rsc.org This level of control is difficult to achieve with traditional methods that target naturally occurring amino acid side chains like lysine (B10760008) or cysteine, which may be present at multiple locations in a protein. coledeforest.com

This "tag-and-modify" approach has been instrumental in developing targeted drug delivery systems, where a cytotoxic drug is attached to a peptide that selectively binds to cancer cells. researchgate.net It is also widely used in creating fluorescent probes for studying protein-protein interactions and cellular localization. nih.gov The ability to dictate the exact point of conjugation is a cornerstone of modern chemical biology, enabling the construction of highly defined and effective biomolecular tools. coledeforest.comresearchgate.net

Advanced Pharmacological and Mechanistic Research Applications

L-2,3-Diaminopropionic Acid Derivatives as Enzyme Modulators

The strategic incorporation of the L-Dap scaffold has led to the generation of potent and selective enzyme modulators. Researchers have leveraged this unique amino acid to probe enzyme mechanisms and design targeted inhibitors for enzymes critical in microbial pathogenesis.

Rational Design of Enzyme Inhibitors (e.g., Glucosamine-6-Phosphate Synthetase)

A significant target for the application of L-Dap derivatives has been L-glutamine:D-fructose-6-phosphate amidotransferase, commonly known as glucosamine-6-phosphate (GlcN-6-P) synthase. This enzyme is essential for the biosynthesis of amino sugars, which are vital components of bacterial and fungal cell walls. nih.gov Consequently, it represents a promising target for the development of novel antimicrobial agents. nih.govnih.gov

The rational design of inhibitors often involves creating molecules that mimic the natural substrates or transition states of the enzymatic reaction. nih.govresearchgate.net182.160.97 L-Dap derivatives have been successfully designed to act as analogues of L-glutamine, the natural substrate for the N-terminal domain of GlcN-6-P synthase. nih.gov These compounds function as active-site-directed inactivators, effectively blocking the enzyme's function. nih.gov One of the most extensively studied examples is N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP), which has demonstrated high selectivity for GlcN-6-P synthase over other glutamine-utilizing enzymes. nih.gov The design strategy focuses on creating stable mimics of reaction intermediates that bind tightly to the enzyme's active site.

Table 1: Examples of L-2,3-Diaminopropionic Acid (L-Dap) Derivatives as Enzyme Inhibitors

Investigation of Inhibitory Mechanisms and Structure-Activity Relationships

Understanding the molecular mechanism of inhibition and the structure-activity relationship (SAR) is crucial for optimizing inhibitor potency and selectivity. For L-Dap derivatives targeting GlcN-6-P synthase, studies have elucidated that these compounds can act as irreversible inhibitors. They form a stable complex with the enzyme, often through covalent modification of a key active site residue, leading to time- and concentration-dependent inactivation.

SAR studies have revealed that modifications to the acyl group attached to the β-amino group of L-Dap significantly influence inhibitory activity. For instance, research has shown that inhibitors featuring a phenyl ketone moiety exhibit a much stronger binding affinity to the enzyme's active site compared to their methyl ketone counterparts. This suggests that the aromatic ring may engage in favorable interactions within a hydrophobic pocket of the active site, thereby enhancing the inhibitor's potency. Such insights are vital for the further refinement and rational design of next-generation enzyme inhibitors based on the L-Dap scaffold.

Design of Cell-Penetrating Agents and Intracellular Delivery Systems

Beyond enzyme inhibition, the L-Dap scaffold is integral to the design of sophisticated systems for intracellular delivery. Polymers and peptides rich in L-Dap have been developed as non-viral vectors capable of transporting therapeutic cargo, such as nucleic acids, across cellular membranes.

pH-Responsive Properties and Endosomal Escape Mechanisms

A major hurdle in intracellular delivery is the entrapment of the delivery vehicle and its cargo within endosomes, leading to lysosomal degradation. mdpi.com Cationic polymers and peptides have been designed to overcome this barrier. researchgate.net L-Dap is particularly valuable in this context due to its pH-responsive nature. nih.govnih.gov When incorporated into a peptide, the pKa of the side-chain β-amino group is lowered into a range (around 6.3) that is sensitive to the pH changes occurring during endosomal acidification (from ~pH 7.4 to ~pH 5-6). researchgate.net

This property allows L-Dap-containing peptides to act as a "proton sponge." mdpi.com As the endosome acidifies, the β-amino groups of the Dap residues become protonated. This change in charge triggers a large-scale conformational change in the peptide, which can lead to the destabilization and rupture of the endosomal membrane. nih.govresearchgate.net This process facilitates the release of the peptide and its associated cargo into the cytoplasm, allowing it to reach its intracellular target. nih.gov The pH response can be finely tuned by altering the number of Dap residues within the peptide; increasing the number of Dap residues can shift the conformational transition to a more acidic pH. nih.gov

Table 2: pH Response of L-Dap-Containing Peptides

Facilitation of Nucleic Acid Delivery and Gene Transfection

The ability to efficiently deliver nucleic acids like plasmid DNA and small interfering RNA (siRNA) into cells is a cornerstone of gene therapy and functional genomics. nih.gov Cationic peptides and polymers containing L-Dap have emerged as effective non-viral vectors for this purpose. nih.gov Their positive charges allow for electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids, condensing them into compact nanoparticles known as polyplexes. researchgate.net

These polyplexes protect the nucleic acid cargo from degradation by nucleases and facilitate uptake into cells via endocytosis. nih.gov Once inside the endosome, the pH-responsive nature of the L-Dap residues triggers endosomal escape, as described previously. nih.govnih.gov Studies have demonstrated that L-Dap-rich peptides can mediate highly effective gene silencing by delivering siRNA to various cell lines, including primary cells, with low associated cytotoxicity. nih.govresearchgate.net Furthermore, modifying the L-Dap backbone, for instance by attaching lipidated side chains, can further enhance transfection efficiency compared to non-lipidated parent compounds. nih.gov

Polyarginine-Based and Other Cell-Penetrating Peptide Architectures Incorporating L-Dap

Cell-penetrating peptides (CPPs), such as those derived from the HIV-1 Tat protein and polyarginine sequences, are a well-established class of vectors for intracellular delivery. nih.govresearchgate.net These peptides are typically short (5-30 amino acids) and rich in cationic residues, which are crucial for their membrane-translocating abilities. researchgate.net

While polyarginine peptides are effective, research is continually focused on developing novel architectures with improved efficacy and lower toxicity. nih.govchapman.edu In this context, polymers composed entirely of N-substituted L-Dap residues represent a new class of cell-penetrating agents. nih.gov These peptidomimetics leverage the inherent properties of the L-Dap scaffold, including its cationic potential (when functionalized with groups like guanidine) and pH-responsiveness. nih.govnih.gov By creating homopolymers of varying lengths (e.g., from dimers to octamers) from functionalized L-Dap building blocks, researchers can create CPPs with optimized properties for binding and delivering cargo like proteins and nucleic acids, offering a versatile alternative to traditional polyarginine-based designs. nih.gov

Spectroscopic and Structural Characterization of L 2,3 Diaminopropionic Acid Containing Biomolecules

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, high-resolution technique for determining the three-dimensional structure of peptides and proteins in solution, providing details at the individual residue and even atomic level. chemrxiv.org For biomolecules containing L-2,3-diaminopropionic acid, NMR is particularly powerful for elucidating conformational dynamics and intermolecular interactions.

One of the key features of Dap when incorporated into peptides is the pKa of its β-amino group, which is sensitive to pH changes within the physiological range. nih.gov NMR studies can monitor the protonation state of the Dap side chain and the resulting conformational switches. For instance, changes in chemical shifts or the observation of nuclear Overhauser effects (NOEs) can reveal pH-dependent transitions. nih.govnih.gov However, studying peptides that self-associate can be challenging due to unfavourable line broadening in NMR spectra. nih.gov

A standard set of two-dimensional NMR experiments is typically employed for the resonance assignment and structural analysis of these peptides. nmims.edu

Key NMR Techniques for Peptide Analysis

Experiment Information Provided Relevance to Dap-Peptides
COSY (Correlation Spectroscopy) Shows through-bond correlations between protons on adjacent carbons (2-3 bonds), helping to identify amino acid spin systems. chemrxiv.orgnmims.edu Identifies the unique spin system of the Dap residue within the peptide backbone.
TOCSY (Total Correlation Spectroscopy) Reveals correlations between all protons within a single amino acid residue's spin system. chemrxiv.org Crucial for assigning all proton resonances belonging to a specific Dap residue.
NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close in space (through-space interactions, typically <5 Å), providing distance restraints for 3D structure calculation. nmims.edunih.gov Determines the spatial arrangement of the Dap side chain relative to other residues, revealing folding and conformational changes.

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), often used with isotopically labeled samples. | Simplifies crowded spectra and aids in backbone and side-chain assignments. |

These NMR-based approaches have been successfully used to determine the three-dimensional structures of bioactive peptides in various environments, including detergent micelles that mimic cell membranes. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Solution

Circular Dichroism (CD) spectroscopy is a rapid and invaluable tool for evaluating the secondary structure and folding properties of proteins and peptides in solution. nih.govmdpi.com The technique measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, which is highly sensitive to the secondary structure of the peptide backbone. nih.gov

For biomolecules containing L-2,3-diaminopropionic acid, CD spectroscopy is particularly effective for monitoring large-scale conformational changes. Research has shown that Dap-rich peptides can undergo a distinct structural transformation in response to changes in pH. At neutral pH, these peptides may adopt an α-helical conformation, but as the pH is lowered, they can transition to an unordered state. nih.gov This transition is driven by the protonation of the Dap side chains. nih.gov The apparent pKa for this conformational change in one study was determined to be 6.33. nih.gov

The CD spectrum provides characteristic signals for different types of secondary structures. mdpi.com

Characteristic CD Signals for Protein Secondary Structures

Secondary Structure Characteristic Wavelengths (nm)
α-Helix Negative bands at ~222 nm and ~208 nm; Positive band at ~190 nm. nih.gov
β-Sheet Negative band at ~215-220 nm; Positive band at ~195 nm.
Random Coil / Unordered Strong negative band near 200 nm.

| Triple Helix (e.g., Gelatin) | Positive peak around 222 nm. mdpi.com |

Mass Spectrometry Techniques for Molecular Mass Confirmation and Purity Assessment in Complex Systems

Mass spectrometry (MS) is an essential and optimal analytical technique for the quality control of synthetic peptides, including those containing L-2,3-diaminopropionic acid. nih.govnih.gov Its primary applications are to confirm the molecular identity (mass) and assess the purity of the synthesized product. springernature.com

For a known peptide sequence, the expected molecular weight can be calculated. MS analysis then serves to verify that the main product corresponds to this expected mass. High-resolution MS can provide highly accurate mass measurements, confirming the elemental composition.

The most common MS methods used for peptide analysis are:

MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): A rapid and sensitive method well-suited for determining the molecular weight of peptides. nih.govcreative-proteomics.com

ESI-MS (Electrospray Ionization Mass Spectrometry): A soft ionization technique often coupled with liquid chromatography (LC-MS) that is ideal for analyzing peptides and identifying impurities. creative-proteomics.comnih.gov

LC-MS is a powerful combination for purity assessment. lcms.cz The peptide sample is first separated by analytical reversed-phase high-performance liquid chromatography (RP-HPLC), and the eluting compounds are detected by both a UV detector and the mass spectrometer. creative-proteomics.com This allows for the quantification of the main peptide peak relative to impurity peaks in the chromatogram, while MS provides the molecular weights of these impurities. lcms.cz

Common Impurities in Synthetic Peptides Detectable by MS

Impurity Type Description
Deletion Sequences Peptides missing one or more amino acid residues.
Truncated Sequences Peptides that are shorter than the target sequence due to incomplete synthesis.
Incomplete Deprotection Peptides still carrying protecting groups used during synthesis.
Side-Reaction Products By-products from modifications like oxidation or deamidation.

| Adducts | The target peptide complexed with salts (e.g., Na⁺, K⁺) or solvents (e.g., trifluoroacetic acid). |

Table data sourced from Creative Proteomics. creative-proteomics.com

This rigorous analysis ensures that the peptide used in further structural or functional studies is the correct molecule and of sufficient purity.

Influence of L-2,3-Diaminopropionic Acid Residues on Overall Biomolecular Conformation and Stability

Conformational Control via pH Sensitivity: A primary influencer is the protonation state of the β-amino group on the Dap side chain. With a pKa that can be modulated by the local peptide environment to fall near physiological pH, Dap can act as a pH-sensitive switch. nih.govnih.gov Studies have demonstrated that peptides rich in Dap can undergo large-scale conformational changes, such as transitioning from an ordered α-helix to a random coil, as the pH drops from neutral to slightly acidic. nih.gov This property is particularly valuable in designing "smart" biomolecules that can respond to the specific pH environments found in cellular compartments like endosomes. nih.gov The functional pH response can be further tuned by manipulating Coulombic interactions between adjacent Dap side chains. nih.gov

Probing Structural Stability: Substituting Dap for other amino acids is a common strategy to probe structure-function relationships. For example, replacing the longer, more flexible lysine (B10760008) with the shorter Dap residue can be used to investigate:

Helical Stability: The shorter side chain of Dap can affect the stability of α-helices compared to lysine. acs.org

Hydrophobic Interactions: The role of the methylene (B1212753) groups in lysine's side chain in hydrophobic interactions can be assessed by comparison with Dap. acs.org

Salt Bridge Formation: The importance of the distance and geometry of salt bridges can be probed by Dap substitution. acs.org

Summary of Dap's Influence on Biomolecular Properties

Property Effect of L-2,3-Diaminopropionic Acid Incorporation
Conformation Induces pH-dependent conformational changes (e.g., helix-to-coil transitions). nih.gov
Stability Can alter the stability of secondary structures like α-helices when substituting for residues like lysine. acs.org
Function Allows for the design of pH-responsive peptides for applications like gene delivery. nih.gov

| Architecture | Can be used as a branching point to create unique 3D peptide structures with novel binding properties. researchgate.net |

Q & A

Q. What are the critical steps in synthesizing Fmoc-N<sup>3</sup>-Cbz-L-2,3-diaminopropionic acid, and how can side reactions be minimized?

The synthesis involves orthogonal protection of the α- and β-amino groups using Fmoc (9-fluorenylmethyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups, respectively. Key steps include:

  • Selective Protection : The β-amino group is first protected with Cbz, followed by Fmoc protection of the α-amino group. This requires anhydrous conditions to avoid premature deprotection .
  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., DCC or EDC) with HOBt as an additive minimizes racemization during activation of the carboxylic acid group .
  • Purification : Reverse-phase HPLC (≥98.5% purity) is recommended to remove unreacted intermediates and byproducts .

Q. How can the purity and identity of this compound be validated in a research setting?

  • Analytical HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity. Retention time and peak symmetry are critical metrics .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]<sup>+</sup> expected at m/z 410.43 for C22H22N2O6) .
  • FT-IR Spectroscopy : Characteristic peaks include N-H stretching (3300 cm<sup>-1</sup>), C=O (1720 cm<sup>-1</sup> for Fmoc/Cbz), and C-O-C (1250 cm<sup>-1</sup>) .

Q. What are the recommended storage conditions to maintain stability?

Store at -20°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. Lyophilized powder is stable for >12 months, while solutions in DMF or DMSO should be used within 1 week to avoid degradation .

Advanced Research Questions

Q. How does the orthogonal protection strategy of Fmoc/Cbz enable site-specific modifications in peptide synthesis?

  • The Fmoc group is base-labile (removed with 20% piperidine in DMF), while the Cbz group requires catalytic hydrogenation (H2/Pd-C) or TFA/trifluoromethanesulfonic acid (TFMSA) for cleavage. This allows sequential deprotection during solid-phase peptide synthesis (SPPS) to incorporate non-canonical residues or fluorophores at specific positions .
  • Example: In neurokinin receptor studies, this strategy enabled selective labeling of β-amino groups for fluorescence-based binding assays .

Q. What experimental challenges arise when incorporating this compound into β-sheet-rich peptides, and how can they be addressed?

  • Steric Hindrance : The bulky Fmoc/Cbz groups may disrupt peptide folding. Mitigate by using shorter coupling times (30–60 minutes) and elevated temperatures (40–50°C) to improve reaction efficiency .
  • Aggregation : Pre-dissolve the compound in HFIP (hexafluoroisopropanol) before adding to SPPS resin to reduce aggregation during chain elongation .
  • Circular Dichroism (CD) : Monitor β-sheet formation by tracking minima at 218 nm and maxima at 195 nm. Adjust solvent polarity (e.g., TFE/water mixtures) to stabilize secondary structures .

Q. How can conflicting NMR data for diastereomeric byproducts be resolved during characterization?

  • 2D NMR Techniques : Use <sup>1</sup>H-<sup>13</sup>C HSQC to distinguish diastereomers via cross-peak splitting in the β-carbon region (δ 50–55 ppm) .
  • Chiral HPLC : A Chirobiotic T column with ethanol/hexane resolves enantiomers, with retention times validated against pure standards .

Q. What are the implications of using this compound in siderophore or antibiotic biosynthesis studies?

L-2,3-diaminopropionic acid derivatives are precursors for siderophores like staphyloferrin B in Staphylococcus aureus. Key applications include:

  • Isotopic Labeling : Incorporate <sup>15</sup>N at the β-amino group to track siderophore-metal binding via NMR .
  • Mutagenesis Studies : Replace natural diamino acids in biosynthetic pathways to probe enzyme specificity (e.g., non-ribosomal peptide synthetases) .

Q. How can the neurotoxic potential of related diamino acids (e.g., β-ODAP) inform safety protocols for handling this compound?

While Fmoc-N<sup>3</sup>-Cbz-L-2,3-diaminopropionic acid is not neurotoxic, protocols from β-ODAP studies are relevant:

  • PPE : Wear nitrile gloves, lab coats, and N95 masks during synthesis to prevent inhalation of fine powders .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid releasing reactive intermediates .

Methodological Resources

  • Synthetic Protocols : Refer to orthogonal protection strategies in , and 16.
  • Analytical Workflows : HPLC and MS methods are detailed in , and 20.
  • Safety Guidelines : , and 7 outline handling and storage best practices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.